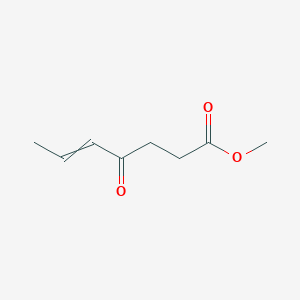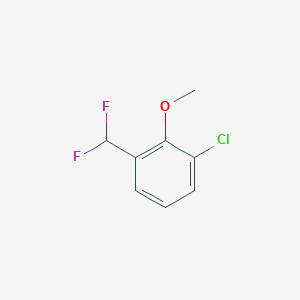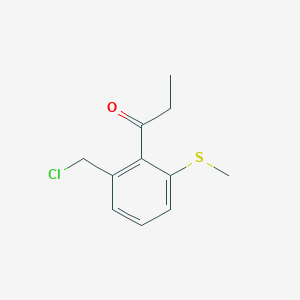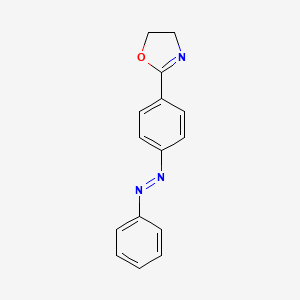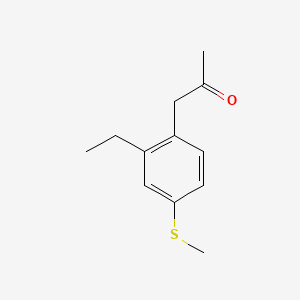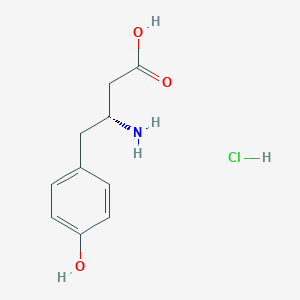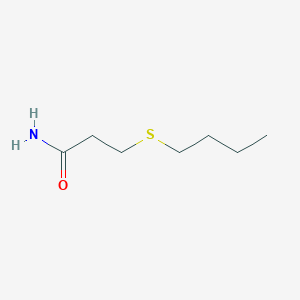
Propanamide, 3-(butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanamide, 3-(butylthio)- is an organic compound with the molecular formula C7H15NOS It is a derivative of propanamide, where a butylthio group is attached to the third carbon of the propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanamide, 3-(butylthio)- can be synthesized through several methods. One common approach involves the reaction of propanamide with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction mixture is stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of propanamide, 3-(butylthio)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Propanamide, 3-(butylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Propanamide, 3-(butylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of propanamide, 3-(butylthio)- involves its interaction with specific molecular targets. The butylthio group can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanamide: The parent compound without the butylthio group.
Butylthioacetamide: A similar compound with a butylthio group attached to an acetamide backbone.
Butylthiopropanoic acid: A compound with a butylthio group attached to a propanoic acid backbone.
Uniqueness
Propanamide, 3-(butylthio)- is unique due to the presence of the butylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and ability to interact with hydrophobic regions of biomolecules, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
10156-44-2 |
|---|---|
Formule moléculaire |
C7H15NOS |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
3-butylsulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-2-3-5-10-6-4-7(8)9/h2-6H2,1H3,(H2,8,9) |
Clé InChI |
KUWXCAISLIAEMR-UHFFFAOYSA-N |
SMILES canonique |
CCCCSCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



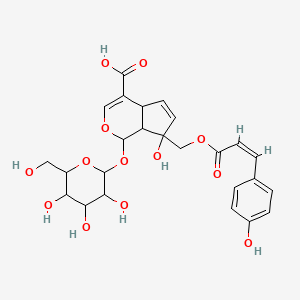

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

